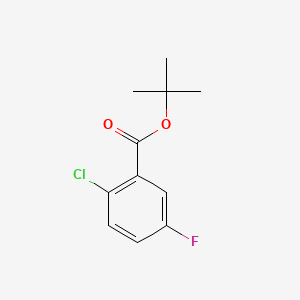

Tert-butyl 2-chloro-5-fluorobenzoate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

tert-butyl 2-chloro-5-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClFO2/c1-11(2,3)15-10(14)8-6-7(13)4-5-9(8)12/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFEFMXISBNOWHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C=CC(=C1)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10681763 | |

| Record name | tert-Butyl 2-chloro-5-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215206-26-0 | |

| Record name | 1,1-Dimethylethyl 2-chloro-5-fluorobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1215206-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 2-chloro-5-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Design for Tert Butyl 2 Chloro 5 Fluorobenzoate

Retrosynthetic Analysis of Tert-butyl 2-chloro-5-fluorobenzoate

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. The primary disconnection for this compound is the ester linkage. This bond can be cleaved retrosynthetically to yield two key precursors: 2-chloro-5-fluorobenzoic acid and a source of the tert-butyl group, such as tert-butanol (B103910) or its equivalent.

This primary disconnection simplifies the synthetic challenge into two main parts: the synthesis of the substituted benzoic acid precursor and the subsequent esterification reaction. The synthesis of 2-chloro-5-fluorobenzoic acid itself can be approached through further retrosynthetic analysis, breaking it down into simpler fluorinated and chlorinated aromatic precursors. This could involve strategies such as the introduction of the carboxyl group onto a pre-existing 1-chloro-4-fluorobenzene (B165104) scaffold or the regioselective chlorination of a 3-fluorobenzoic acid derivative.

Precursor Synthesis Strategies: Focus on 2-chloro-5-fluorobenzoic acid derivatives

The synthesis of the crucial intermediate, 2-chloro-5-fluorobenzoic acid, can be achieved through several strategic approaches. chemimpex.com This versatile chemical compound is a key building block in the pharmaceutical and agrochemical industries. chemimpex.com The presence of both chlorine and fluorine substituents enhances its reactivity for creating various biologically active molecules. chemimpex.com

The direct and selective introduction of a chlorine atom onto a fluorinated benzoic acid ring presents a significant regiochemical challenge. The directing effects of the existing fluorine and carboxylic acid groups on the aromatic ring must be carefully considered. In electrophilic aromatic substitution reactions, both the fluorine atom and the carboxyl group (or its protonated form) are ortho-, para-directing and meta-directing, respectively, and deactivating. This can lead to mixtures of products.

While general halogenation is the replacement of hydrogen atoms with a halogen, achieving high regioselectivity in polysubstituted benzenes requires specific reagents and conditions. libretexts.org Modern methods, such as using Selectfluor in the presence of lithium chloride (LiCl), have been developed for the regioselective chlorination of certain nitrogen-containing heterocycles like 2-aminopyridines, which proceeds under mild conditions with high yields. rsc.org Although not directly applied to benzoic acids, these advanced methodologies highlight the ongoing development in achieving regiocontrol in halogenation reactions.

An alternative to direct halogenation is the conversion of an existing functional group on a suitably substituted aromatic halide into a carboxylic acid. This strategy can offer better control over regiochemistry. For instance, a process for preparing 2,4-dichloro-5-fluoro-benzoic acid starts from 2,4-dichlorofluorobenzene. google.com This precursor undergoes a Friedel-Crafts acylation with acetyl chloride, followed by oxidation of the resulting acetophenone (B1666503) with sodium hypochlorite (B82951) (haloform reaction) to yield the benzoic acid. google.com A similar strategy could be envisioned starting from 1-chloro-4-fluorobenzene.

Another relevant approach involves the Meerwein arylation reaction. A patented method describes the synthesis of 2-chloro-4-fluorobenzoic acid starting from 2-chloro-4-fluoroaniline. google.com In this process, the aniline (B41778) derivative reacts with tert-butyl nitrite (B80452) and 1,1-dichloroethylene in the presence of a copper catalyst to form an intermediate which is then hydrolyzed to the desired benzoic acid. google.com These examples of functional group interconversion demonstrate viable, albeit multi-step, pathways to halogenated benzoic acid precursors.

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. The fluorine atom is a potent ortho-directing group in lithiation reactions. researchgate.net This strategy can be employed to introduce a carboxyl group at a specific position on a fluorinated aromatic ring.

The lithiation of fluorinated benzenes is highly dependent on the base, solvent, and temperature used. psu.edu The use of lithium diisopropylamide (LDA) typically allows for the clean removal of the most acidic proton on the aromatic ring. psu.edu Research on the regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes has shown that deprotonation consistently occurs at a position adjacent to a fluorine atom. epfl.ch For example, the treatment of 1-chloro-4-fluorobenzene with a "superbase" (a mixture of potassium tert-butoxide and butyllithium) followed by carboxylation (quenching with CO2) yielded 5-chloro-2-fluorobenzoic acid as the major product, with a small amount of the desired 2-chloro-5-fluorobenzoic acid isomer. epfl.ch This demonstrates the feasibility of the ortho-lithiation route, although optimization would be required to favor the desired regioisomer. The development of one-pot syntheses using ortho-lithiation of halofluorobenzenes showcases the synthetic utility of this approach for creating complex molecules. thieme-connect.comrsc.org

Esterification Techniques for this compound Formation

The final step in the synthesis is the formation of the tert-butyl ester. The tert-butyl group is an important protecting group for carboxylic acids due to its stability towards various nucleophiles and its ease of removal under acidic conditions. thieme.de However, the steric bulk of the tert-butyl group makes direct esterification challenging under standard Fischer conditions.

Direct esterification involves the reaction of 2-chloro-5-fluorobenzoic acid with tert-butanol. Due to the low reactivity of tert-butanol in traditional acid-catalyzed esterification, more specialized and efficient methods have been developed.

One effective method involves using bis(trifluoromethanesulfonyl)imide (Tf2NH) as a catalyst in tert-butyl acetate (B1210297) as the solvent. nii.ac.jpresearchgate.netthieme-connect.com This system allows for the tert-butylation of various carboxylic acids in high yields and under milder conditions compared to conventional methods that use strong acids like perchloric acid or sulfuric acid. thieme.denii.ac.jpthieme-connect.com Another approach utilizes 2-tert-butoxypyridine in the presence of boron trifluoride diethyl etherate (BF3·OEt2) in toluene, which facilitates the rapid formation of tert-butyl esters at room temperature. researchgate.net Other reagents, such as 2,4,6-tris(tert-butoxy)-1,3,5-triazine (TriAT-tBu), have also been developed for the acid-catalyzed tert-butylation of carboxylic acids. researchgate.net

A summary of various direct esterification methods is presented below.

| Method/Reagents | Key Features | Reference |

|---|---|---|

| Tf₂NH / tert-butyl acetate | Highly efficient and rapid conversion; catalytic amounts of Tf₂NH are often sufficient for non-amino acid substrates. | nii.ac.jp, thieme.de, researchgate.net |

| 2-tert-butoxypyridine / BF₃·OEt₂ | Practical and fast reaction at room temperature. | researchgate.net |

| di-tert-butyl dicarbonate (B1257347) (Boc₂O) / DMAP | A common method for introducing the tert-butyl group, although not always classified as direct esterification with tert-butanol. | thieme-connect.com |

| tert-butyl acetoacetate (B1235776) / Acid catalyst | A method that generates only low pressures, suitable for laboratory-scale pressure glassware. | researchgate.net |

| Anhydrous MgSO₄ / Catalytic H₂SO₄ / tert-butanol | A one-pot procedure using simple and common reagents. | lookchem.com |

Coupling Reactions Employing Tert-butyl Alcohols and Acid Derivatives

Direct esterification of carboxylic acids with tertiary alcohols like tert-butanol is often challenging due to steric hindrance. quora.com To overcome this, more reactive derivatives of the carboxylic acid are frequently employed. One common and highly effective method is the reaction of an acid chloride with the alcohol. numberanalytics.com In the case of this compound, this involves the conversion of 2-chloro-5-fluorobenzoic acid to its corresponding acid chloride, 2-chloro-5-fluorobenzoyl chloride . ossila.comnih.gov This activated intermediate readily reacts with tert-butanol, often in the presence of a base such as pyridine (B92270) or triethylamine (B128534) to neutralize the hydrochloric acid byproduct. numberanalytics.com

Another approach involves the use of coupling agents to facilitate the direct reaction between the carboxylic acid and tert-butanol. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can be used. researchgate.net Benzotriazole esters, formed in situ from the carboxylic acid and 1-hydroxybenzotriazole (B26582) (HOBt) with EDC, have been shown to be efficient intermediates for the esterification of tert-butyl alcohol. researchgate.netresearchgate.net

A summary of representative coupling reactions for the synthesis of tert-butyl esters is presented in Table 1.

Table 1: Coupling Reactions for Tert-butyl Ester Synthesis

| Carboxylic Acid Derivative | Coupling Reagent/Catalyst | Base | Typical Yield | Reference |

|---|---|---|---|---|

| Acid Chloride | None | Pyridine/Triethylamine | High | numberanalytics.com |

| Carboxylic Acid | EDC/HOBt | DMAP | 45-60% | researchgate.net |

| Carboxylic Acid | EDC/HOBt | Calcined Hydrotalcite | 40-55% | researchgate.net |

Transesterification Processes

Transesterification offers an alternative route to this compound, typically starting from a more easily synthesized ester, such as the methyl or ethyl ester. This method is particularly useful when the parent carboxylic acid is sensitive or difficult to isolate. rsc.org The reaction involves exchanging the alkyl group of the starting ester with a tert-butyl group from a tert-butyl source, such as tert-butanol or potassium tert-butoxide.

Base-catalyzed transesterification is a common approach. For instance, methyl esters can undergo efficient transesterification at ambient temperature using potassium tert-butoxide in a solvent like diethyl ether. rsc.org This process relies on the high reactivity of the tert-butoxide and the insolubility of the resulting potassium methoxide, which drives the reaction forward. Mechanistic studies suggest an exchange of the tert-butyl alkoxide metal with the alcohol, generating a new, more reactive alkoxide that participates in the transesterification. rsc.org

Catalytic Systems and Reagent Optimization in Synthesis

The choice and optimization of catalysts and reagents are crucial for maximizing the yield and efficiency of the synthesis of this compound.

Acid Catalysis in Esterification

Acid catalysis is a fundamental method for esterification, including the formation of tert-butyl esters. numberanalytics.comgoogle.com This can involve the direct reaction of 2-chloro-5-fluorobenzoic acid with tert-butanol or, more commonly, with isobutene. google.comthieme-connect.comthieme.de Strong acids such as sulfuric acid or p-toluenesulfonic acid are typically used as catalysts. numberanalytics.comjetir.org The reaction with isobutene is often performed under pressure and generates the tert-butyl ester directly. google.com An alternative approach utilizes tert-butyl acetate as both the tert-butylating agent and the solvent, in the presence of a strong acid catalyst like perchloric acid or bis(trifluoromethanesulfonyl)imide. thieme-connect.comnih.gov The use of solid acid catalysts, such as Amberlyst-15, is also a viable option that simplifies catalyst removal and product purification. jetir.org

Base-Mediated Reactions

Base-mediated reactions are central to several synthetic strategies for tert-butyl esters. As mentioned, bases like pyridine and triethylamine are essential for scavenging the HCl produced during the reaction of acid chlorides with tert-butanol. numberanalytics.com In transesterification reactions, strong bases like potassium tert-butoxide are not just reagents but also act as catalysts. rsc.org The use of 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst is well-established for promoting the esterification of sterically hindered alcohols. researchgate.netresearchgate.net Calcined hydrotalcite, a solid base, has also been employed as a reusable and environmentally benign catalyst for this transformation. researchgate.netresearchgate.net

Metal-Catalyzed Coupling Reactions in Precursor Synthesis

While direct metal-catalyzed coupling to form the final ester is less common, such reactions are vital for the synthesis of the key precursor, 2-chloro-5-fluorobenzoic acid. The starting materials for this precursor can be assembled using various cross-coupling reactions. For instance, a suitable di- or tri-substituted benzene (B151609) ring could be synthesized using palladium- or nickel-catalyzed reactions to introduce the chloro and fluoro substituents at the desired positions. The synthesis of 2-chloro-4-fluorobenzoic acid has been reported via a Meerwein arylation reaction, which uses a copper catalyst. google.com The synthesis of related halogenated benzoic acids often employs classic reactions like the Sandmeyer reaction, which can be used to introduce a chloro group from an amino precursor. google.com

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce environmental impact and improve safety and efficiency. One key aspect is the use of greener solvents. For example, acetonitrile (B52724) has been explored as a less hazardous alternative to chlorinated solvents in EDC/DMAP mediated esterifications. numberanalytics.com

Catalyst choice is another important consideration. The use of solid, recyclable acid catalysts like Amberlyst-15 or basic catalysts like calcined hydrotalcite minimizes waste and simplifies purification compared to homogeneous catalysts. researchgate.netjetir.org Biocatalysis, using enzymes such as lipases and proteases, represents a promising green alternative for ester synthesis, offering high selectivity under mild conditions. researchgate.net However, the steric hindrance of tert-butyl esters presents a significant challenge for many hydrolytic enzymes. researchgate.net

Recent innovations include solvent-free reaction conditions. A novel method for the synthesis of tert-butyl esters utilizes di-tert-butyl dicarbonate ((Boc)2O) as the tert-butyl source under solvent-free and base-free conditions, facilitated by electromagnetic milling. rsc.org This approach is highly appealing for its sustainability and applicability to sensitive molecules. rsc.org

Solvent Selection and Minimization

The choice of solvent is paramount in the synthesis of this compound as it can significantly influence reaction rates, yields, and the environmental impact of the process. The ideal solvent should effectively dissolve the reactants, be inert to the reaction conditions, and facilitate easy separation of the product.

In the context of green chemistry, there is a growing emphasis on minimizing solvent use or replacing hazardous solvents with more benign alternatives. For the esterification of 2-chloro-5-fluorobenzoic acid, a range of solvents could be considered, each with its own advantages and disadvantages. A comparative analysis of potential solvents is presented below.

| Solvent | Rationale for Use | Potential Drawbacks | Green Chemistry Consideration |

| Dichloromethane (DCM) | Excellent solvent for a wide range of organic compounds, facilitating homogeneous reaction conditions. | Chlorinated solvent with environmental and health concerns. | To be minimized or replaced. |

| Acetonitrile | Apolar aprotic solvent that can be suitable for certain esterification reactions. nih.gov | Can be toxic and requires careful handling and disposal. | Use should be justified by significant yield improvements. |

| Toluene | Can be used to azeotropically remove water, driving the equilibrium of the esterification forward. | Volatile organic compound (VOC) with associated environmental regulations. | Consider replacement with greener alternatives like 2-methyltetrahydrofuran. |

| Solvent-Free Conditions | A highly desirable approach from a green chemistry perspective, reducing waste and simplifying workup. rsc.org | May require higher temperatures or specialized equipment like ball milling. rsc.org | Represents the ideal scenario for minimizing environmental impact. rsc.org |

Recent advancements have explored solvent-free or neat conditions for esterification reactions, often employing a solid acid catalyst or microwave irradiation to facilitate the reaction. rsc.org Such approaches significantly reduce the generation of solvent waste, aligning with the principles of green chemistry.

Atom Economy and Reaction Efficiency

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. For the synthesis of this compound, maximizing atom economy is a key consideration in route design.

The primary reaction for the synthesis is the esterification of 2-chloro-5-fluorobenzoic acid with a tert-butylating agent. A common method involves the reaction with di-tert-butyl dicarbonate ((Boc)₂O) or the use of tert-butanol in the presence of an acid catalyst.

Reaction Scheme:

2-chloro-5-fluorobenzoic acid + tert-butanol → this compound + water

| Parameter | Description | Impact on Efficiency |

| Percent Yield | The amount of product obtained relative to the theoretical maximum. | A direct measure of the reaction's success. |

| Atom Economy | The conversion efficiency of reactant atoms to desired product atoms. | High atom economy minimizes waste. |

| E-Factor | The mass ratio of waste to desired product. | A lower E-factor indicates a greener process. |

| Process Mass Intensity (PMI) | The total mass used in a process divided by the mass of the final product. | A comprehensive measure of the process's environmental footprint. |

To enhance reaction efficiency, optimization of reaction conditions such as temperature, reaction time, and catalyst loading is crucial.

Process Intensification and Continuous Flow Methodologies

Process intensification aims to develop smaller, safer, and more energy-efficient manufacturing processes. Continuous flow chemistry, a key tool in process intensification, offers several advantages over traditional batch processing for the synthesis of fine chemicals like this compound.

Continuous flow reactors, such as microreactors or packed-bed reactors, enable precise control over reaction parameters, leading to improved yields, enhanced safety, and easier scalability. beilstein-journals.org The application of flow chemistry to esterification reactions has been shown to be highly effective. beilstein-journals.org

| Advantage of Continuous Flow | Description | Relevance to this compound Synthesis |

| Enhanced Heat and Mass Transfer | The high surface-area-to-volume ratio in flow reactors allows for efficient heating and mixing. | Enables rapid and uniform heating, potentially reducing reaction times and side product formation. |

| Improved Safety | Small reaction volumes at any given time minimize the risks associated with handling hazardous reagents or exothermic reactions. | Important when dealing with potentially reactive intermediates or catalysts. |

| Precise Control of Residence Time | The time reactants spend in the reactor can be precisely controlled, allowing for fine-tuning of the reaction. | Leads to higher selectivity and yield of the desired ester. |

| Facilitated Automation and Integration | Flow systems can be easily automated and integrated with in-line analytical techniques for real-time monitoring and optimization. nih.gov | Allows for streamlined production and quality control. |

The development of a continuous flow process for the synthesis of this compound would represent a significant advancement in the manufacturing of this important intermediate.

Purification and Isolation Techniques for Synthetic Intermediates and Final Compound

The purification and isolation of this compound and its synthetic intermediates are critical steps to ensure the final product meets the required purity specifications. The choice of purification method depends on the physical properties of the compound and the nature of the impurities.

Common purification techniques include:

Crystallization: This is a widely used method for purifying solid compounds. The crude product is dissolved in a suitable solvent at an elevated temperature, and upon cooling, the pure compound crystallizes out, leaving impurities in the solution. The selection of an appropriate solvent system is crucial for effective purification.

Chromatography: Column chromatography is a powerful technique for separating compounds with similar polarities. A stationary phase (e.g., silica (B1680970) gel) is used to separate the components of a mixture based on their differential adsorption. For larger scale production, automated flash chromatography systems can be employed. High-performance liquid chromatography (HPLC) is often used for analytical purposes to confirm the purity of the final product and can also be used for preparative purification. nih.gov

Distillation: If the product or its precursors are volatile liquids, distillation can be an effective purification method. Vacuum distillation is often employed for high-boiling point compounds to prevent thermal decomposition.

Extraction: Liquid-liquid extraction is commonly used during the workup of a reaction to separate the desired product from unreacted starting materials, catalysts, and byproducts. This involves partitioning the components between two immiscible liquid phases, typically an organic solvent and an aqueous solution.

The following table summarizes the potential purification techniques for the target compound and its key intermediate.

| Compound/Intermediate | Potential Impurities | Recommended Purification Technique(s) |

| 2-chloro-5-fluorobenzoic acid | Unreacted starting materials, byproducts from synthesis. | Recrystallization, Column Chromatography |

| This compound | Unreacted 2-chloro-5-fluorobenzoic acid, tert-butanol, coupling agents. | Column Chromatography, Crystallization |

The final isolated product should be characterized using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to confirm its identity and purity. bldpharm.combldpharm.com

Reactivity Profiles and Mechanistic Investigations of Tert Butyl 2 Chloro 5 Fluorobenzoate

Electronic and Steric Effects of Substituents (Chloro, Fluoro, Tert-butyl)

The reactivity of the tert-butyl 2-chloro-5-fluorobenzoate molecule is fundamentally controlled by the electronic and steric properties of its three key substituents: the chloro group, the fluoro group, and the tert-butyl ester. The halogen atoms (chlorine and fluorine) are electronegative, exerting a strong electron-withdrawing inductive effect (-I) on the aromatic ring. csbsju.edu This effect decreases the electron density of the benzene (B151609) ring, making it less nucleophilic and thus deactivating it towards electrophilic attack compared to unsubstituted benzene. lumenlearning.com

The tert-butyl group, part of the ester moiety, is large and bulky, creating significant steric hindrance. This steric bulk primarily influences reactions occurring at the adjacent carbonyl carbon of the ester and the ortho-positioned chlorine atom.

Influence of the Tert-butyl Ester Group on Hydrolysis Stability

Tert-butyl esters are well-regarded for their distinctive hydrolysis stability profile. They exhibit considerable stability under basic and neutral conditions but are readily cleaved under acidic conditions. arkat-usa.org This characteristic makes the tert-butyl group a valuable protecting group for carboxylic acids in organic synthesis.

The mechanism of acid-catalyzed hydrolysis for most tert-butyl esters is the A-AL-1 (unimolecular, alkyl-oxygen cleavage) pathway. This process involves protonation of the carbonyl oxygen, followed by the rate-limiting departure of the stable tert-butyl carbocation. oup.com In contrast, basic hydrolysis, which would require a nucleophilic attack on the sterically hindered carbonyl carbon, is significantly slower compared to less hindered esters like methyl or ethyl esters. While challenging, cleavage of tert-butyl esters under basic conditions can be achieved using specific non-aqueous systems, such as potassium tert-butoxide in DMSO or with crown ethers at high temperatures. arkat-usa.org

| Condition | Relative Rate of Hydrolysis | Governing Factors |

|---|---|---|

| Acidic (e.g., pH < 2) | Fast | Mechanism proceeds via stable tert-butyl carbocation (A-AL-1). oup.com |

| Neutral (e.g., pH 7) | Very Slow | High activation energy for uncatalyzed water attack. oup.com |

| Basic (e.g., pH > 10) | Slow to Moderate | Steric hindrance from the bulky tert-butyl group impedes nucleophilic attack at the carbonyl carbon. arkat-usa.org |

Directing Effects of Halogen Substituents on Aromatic Reactivity

In electrophilic aromatic substitution (EAS) reactions, the halogen substituents on the benzene ring are deactivating yet ortho-, para-directing. chemistrytalk.org The deactivation stems from their strong electron-withdrawing inductive effect. The ortho-, para-directing influence is a consequence of their weaker, electron-donating resonance effect. This resonance donation stabilizes the positively charged intermediate (the sigma complex or arenium ion) that is formed during the reaction, but this stabilization is only effective when the new electrophile adds to the ortho or para positions relative to the halogen. libretexts.org

In this compound, the chloro group is at the C2 position and the fluoro group is at the C5 position.

The chloro group directs incoming electrophiles to its ortho (C3) and para (C6) positions.

The fluoro group directs incoming electrophiles to its ortho (C4, C6) and para (C2, which is already substituted) positions.

The combined directing effects of these two halogens reinforce substitution at the C6 position and, to a lesser extent, direct towards the C3 and C4 positions. The tert-butyl carboxylate group is a deactivating, meta-directing group, which would direct an incoming electrophile to the C3 and C5 positions. The final regiochemical outcome of an EAS reaction will depend on the balance of these competing electronic effects and the steric hindrance at each potential site.

Nucleophilic Acyl Substitution Reactions of the Ester Moiety

The ester group of this compound can undergo nucleophilic acyl substitution, a characteristic reaction of carboxylic acid derivatives. This reaction involves the attack of a nucleophile on the electrophilic carbonyl carbon, proceeding through a tetrahedral intermediate. youtube.com Subsequently, the leaving group (the tert-butoxide anion or its protonated form) is eliminated, reforming the carbonyl double bond.

Common nucleophiles for this transformation include alkoxides (for transesterification), amines (for amidation), and hydroxide (B78521) (for saponification). However, the significant steric bulk of the tert-butyl group makes the carbonyl carbon less accessible to nucleophiles compared to less hindered esters. Consequently, these reactions often require more forcing conditions, such as higher temperatures or the use of potent catalysts, to proceed at a reasonable rate. The reaction can be catalyzed by either acid or base. Acid catalysis activates the carbonyl group by protonating the carbonyl oxygen, making it more electrophilic. Base catalysis typically involves using a strong nucleophile that can attack the carbonyl carbon directly. youtube.com

Electrophilic and Nucleophilic Aromatic Substitution Pathways

Electrophilic Aromatic Substitution (EAS): The aromatic ring of this compound is significantly deactivated towards electrophilic attack. This deactivation is due to the combined electron-withdrawing inductive effects of the two halogen atoms and the carboxylate group. lumenlearning.com Therefore, forcing conditions, such as strong Lewis acid catalysts and high temperatures, are generally required to effect EAS reactions like nitration, halogenation, or Friedel-Crafts reactions. masterorganicchemistry.com As discussed in section 3.1.2, the regioselectivity is complex, governed by the competing directing effects of the three substituents. The strongest activation for the intermediate sigma complex is typically at the C6 position, which is para to the chloro group and ortho to the fluoro group.

Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-deficient nature of the aromatic ring makes it susceptible to nucleophilic aromatic substitution (SNAr). chemistrysteps.com This reaction pathway requires the presence of strong electron-withdrawing groups to stabilize the negative charge in the intermediate Meisenheimer complex and a suitable leaving group. masterorganicchemistry.com In this compound, both the chlorine and fluorine atoms can potentially serve as leaving groups. In SNAr reactions, the rate-determining step is often the initial attack of the nucleophile. youtube.com The high electronegativity of fluorine makes the carbon to which it is attached highly electrophilic, often leading to a reactivity order of F > Cl > Br > I for the leaving group, which is the reverse of the trend seen in SN1 and SN2 reactions. chemistrysteps.com Therefore, depending on the nucleophile and reaction conditions, substitution could potentially occur at either the C2 (displacing chloride) or C5 (displacing fluoride) position.

Cross-Coupling Reactions Involving the Aromatic Halogens (e.g., Suzuki, Sonogashira, Negishi)

Palladium-catalyzed cross-coupling reactions are powerful synthetic methods for forming new carbon-carbon bonds. For this compound, these reactions offer a way to selectively functionalize the C-Cl or C-F bonds. The general mechanism for these reactions involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of an organometallic reagent to the resulting Pd(II) complex, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. youtube.com

Suzuki Reaction: Couples the aryl halide with an organoboron reagent (e.g., a boronic acid) in the presence of a base. youtube.com

Sonogashira Reaction: Involves the coupling of an aryl halide with a terminal alkyne, typically using both palladium and copper(I) co-catalysts. organic-chemistry.orglibretexts.org

Negishi Reaction: Utilizes a pre-formed organozinc reagent to couple with the aryl halide. wikipedia.orgorganic-chemistry.org

A key consideration for this substrate is the differential reactivity of the C-Cl and C-F bonds. The C-Cl bond is significantly more reactive in standard palladium-catalyzed cross-coupling reactions than the very strong C-F bond. nih.govnih.gov This reactivity difference allows for chemoselective coupling at the C2 position, leaving the C-F bond at C5 intact for potential subsequent transformations under more vigorous conditions. beilstein-journals.org

Palladium-Catalyzed Reactions and Steric Considerations

The efficiency of palladium-catalyzed cross-coupling at the C2 position is significantly influenced by steric factors. The tert-butyl ester group, being adjacent to the C2-chloro substituent, creates a sterically hindered environment around the reaction center. This steric bulk can impede the initial oxidative addition step, where the palladium catalyst inserts into the C-Cl bond. nih.gov

To overcome this steric hindrance, the choice of ligand on the palladium catalyst is critical. Bulky and electron-rich phosphine ligands, such as tri(o-tolyl)phosphine or Buchwald-type biaryl phosphines, are often employed. nih.govacs.org These ligands promote the formation of a coordinatively unsaturated, highly reactive Pd(0) species that is capable of activating the sterically demanding aryl chloride bond. The specific conditions, including the choice of catalyst, ligand, base, and solvent, must be carefully optimized to achieve high yields in these sterically challenging coupling reactions.

| Reaction | Coupling Partner | Typical Catalysts | Relative Reactivity (C-X) | Key Considerations |

|---|---|---|---|---|

| Suzuki | Organoboron Reagent | Pd(0) complexes (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, Cs₂CO₃) | I > Br > Cl >> F | Boronic acids are often air and moisture stable. nih.gov |

| Sonogashira | Terminal Alkyne | Pd(0) complex, Cu(I) co-catalyst (e.g., CuI), Amine base | I > Br > Cl >> F | Often requires anhydrous and anaerobic conditions. organic-chemistry.org |

| Negishi | Organozinc Reagent | Pd(0) or Ni(0) complexes | I > Br > Cl >> F | Organozinc reagents are highly reactive but can be sensitive to moisture and air. wikipedia.org |

Transformations of the Aromatic Ring System

The aromatic core of this compound is characterized by the presence of three distinct substituents: a chloro group, a fluoro group, and a tert-butoxycarbonyl group. The electronic properties and steric hindrance imparted by these groups dictate the regioselectivity and reactivity of the benzene ring towards various transformations. The interplay of the electron-withdrawing inductive effects of the halogens and the ester, along with the potential for ortho, para-directing effects of the halogens, makes the study of its aromatic ring transformations a subject of significant interest in synthetic chemistry.

Detailed research has explored several classes of reactions to modify this aromatic system, primarily focusing on electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions. These transformations provide pathways to a diverse range of derivatives with potential applications in pharmaceuticals and materials science.

Electrophilic Aromatic Substitution

The 2-chloro-5-fluorobenzoate scaffold is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the chloro, fluoro, and tert-butoxycarbonyl groups. However, under forcing conditions, reactions such as nitration can be achieved. The directing effects of the existing substituents play a crucial role in determining the position of the incoming electrophile. The fluorine and chlorine atoms are ortho, para-directing, while the tert-butoxycarbonyl group is a meta-director.

A key transformation studied is the nitration of similar 2-chloro-4-fluorobenzoic acid systems, which provides insight into the expected reactivity of this compound. The reaction typically proceeds with a mixture of nitric and sulfuric acids. The primary product formed is the result of nitration at the position ortho to the fluorine and meta to the chlorine and ester groups, a position activated by the halogen and least sterically hindered.

| Reaction | Reagents and Conditions | Major Product | Reference |

|---|---|---|---|

| Nitration | HNO3, H2SO4, 0-25 °C | Tert-butyl 2-chloro-5-fluoro-4-nitrobenzoate | Analogous to nitration of 2-chloro-4-fluorobenzoic acid wipo.intgoogle.comgoogle.com |

Nucleophilic Aromatic Substitution

The presence of electron-withdrawing groups on the aromatic ring of this compound can facilitate nucleophilic aromatic substitution (SNAr) reactions. In these reactions, a nucleophile displaces one of the halogen atoms. Generally, the carbon-chlorine bond is more susceptible to nucleophilic attack than the carbon-fluorine bond in SNAr reactions, especially when activated by ortho and para electron-withdrawing groups.

While specific examples for this compound are not extensively documented in readily available literature, the principles of SNAr suggest that strong nucleophiles could displace the chloride. The reaction would be further facilitated if an additional strong electron-withdrawing group, such as a nitro group, were present on the ring.

Metal-Catalyzed Cross-Coupling Reactions

The chloro substituent on the aromatic ring serves as a handle for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond by coupling the aryl chloride with an amine in the presence of a palladium catalyst and a suitable ligand. This transformation is valuable for the synthesis of aniline (B41778) derivatives. The choice of ligand is critical for achieving high yields and accommodating a wide range of amine coupling partners.

| Amine | Catalyst/Ligand | Base | Solvent | Expected Product | Reference |

|---|---|---|---|---|---|

| Morpholine | Pd(OAc)2 / XPhos | NaOtBu | Toluene | Tert-butyl 5-fluoro-2-(morpholin-4-yl)benzoate | General methodology for aryl chlorides wikipedia.orgorganic-chemistry.orglibretexts.org |

| Aniline | Pd2(dba)3 / BINAP | Cs2CO3 | Dioxane | Tert-butyl 5-fluoro-2-(phenylamino)benzoate | General methodology for aryl chlorides wikipedia.orgnih.gov |

Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond by coupling the aryl chloride with a boronic acid or its ester derivative. It is a versatile method for the synthesis of biaryl compounds. The reactivity of aryl chlorides in Suzuki-Miyaura coupling is generally lower than that of aryl bromides or iodides, often requiring more specialized catalyst systems.

| Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Expected Product | Reference |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh3)4 | K2CO3 | Toluene/H2O | Tert-butyl 5-fluoro-2-phenylbenzoate | General methodology for aryl chlorides nih.govtcichemicals.com |

| 4-Methoxyphenylboronic acid | PdCl2(dppf) | Na2CO3 | DME/H2O | Tert-butyl 5-fluoro-2-(4-methoxyphenyl)benzoate | General methodology for aryl chlorides nih.govtcichemicals.com |

Applications in Advanced Organic Synthesis

Tert-butyl 2-chloro-5-fluorobenzoate as a Key Intermediate in Complex Molecule Construction

The strategic arrangement of substituents on the aromatic ring of this compound makes it an invaluable intermediate in the multi-step synthesis of complex molecules, particularly in the field of medicinal chemistry. The tert-butyl ester group serves as a robust protecting group for the carboxylic acid, which can be selectively removed under acidic conditions in later synthetic stages. The presence of both chloro and fluoro substituents offers orthogonal reactivity, allowing for sequential and regioselective transformations.

For instance, the chloro group can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, to introduce new carbon-carbon or carbon-nitrogen bonds. The fluorine atom, being a poor leaving group in nucleophilic aromatic substitution but a strong director, influences the regioselectivity of these reactions and can be retained in the final product to modulate its physicochemical properties. This differential reactivity is crucial in the assembly of highly substituted aromatic cores found in many pharmaceutical agents and advanced materials.

A notable application of similarly substituted building blocks is in the synthesis of kinase inhibitors, where the specific substitution pattern on the phenyl ring is critical for biological activity. For example, compounds with related substitution patterns, such as tert-butyl 3-bromo-5-chloro-2-fluorophenylcarbamate, have been utilized as key intermediates in the preparation of complex heterocyclic kinase inhibitors. googleapis.com This underscores the potential of this compound to serve as a foundational element in the synthesis of analogous complex bioactive molecules.

Precursor for the Synthesis of Functionalized Benzoic Acids and Aryl Ethers

The tert-butyl ester of this compound can be readily hydrolyzed under acidic conditions to yield 2-chloro-5-fluorobenzoic acid. This transformation is a pivotal step in unlocking the synthetic potential of this scaffold, as the resulting carboxylic acid is a versatile functional group that can be converted into a wide array of other functionalities.

Table 1: Potential Transformations of 2-chloro-5-fluorobenzoic acid

| Starting Material | Reagents and Conditions | Product |

| 2-chloro-5-fluorobenzoic acid | SOCl₂, then an alcohol (R-OH) | 2-chloro-5-fluorobenzoyl chloride, then an ester |

| 2-chloro-5-fluorobenzoic acid | (COCl)₂, then an amine (R₂NH) | 2-chloro-5-fluorobenzoyl chloride, then an amide |

| 2-chloro-5-fluorobenzoic acid | DPPA, Et₃N, then an alcohol (R-OH) | Curtius rearrangement to an isocyanate, then a carbamate |

| 2-chloro-5-fluorobenzoic acid | BH₃•THF or LiAlH₄ | (2-chloro-5-fluorophenyl)methanol |

Furthermore, the chloro substituent on the aromatic ring can be displaced by an alkoxide or a phenoxide through nucleophilic aromatic substitution, particularly when activated by an ortho- or para-directing group or under copper or palladium catalysis, to form aryl ethers. This method provides a direct route to functionalized aryl ethers, which are prevalent motifs in natural products and pharmaceuticals.

Building Block for Heterocyclic Compound Synthesis

The combination of reactive sites on this compound makes it an excellent starting point for the synthesis of a variety of heterocyclic compounds. The ester, chloro, and fluoro groups can all participate in cyclization reactions to form fused or appended heterocyclic rings.

For example, the synthesis of quinoline (B57606) derivatives, which are important scaffolds in medicinal chemistry, can be achieved from precursors bearing similar functionalities. nih.gov A plausible synthetic route could involve the initial conversion of the tert-butyl ester to an amide, followed by a palladium-catalyzed intramolecular C-N bond formation to construct the quinoline core.

Similarly, the synthesis of benzofuran (B130515) derivatives is another area where this building block shows promise. nih.gov The chloro group can be substituted by a suitably functionalized alcohol, and subsequent intramolecular cyclization can lead to the formation of the benzofuran ring system. The fluorine atom can be retained to influence the electronic properties of the resulting heterocyclic compound.

Table 2: Potential Heterocyclic Systems from this compound Derivatives

| Heterocyclic System | General Synthetic Strategy |

| Quinolines | Amide formation followed by intramolecular C-N coupling. |

| Benzofurans | Nucleophilic substitution with a functionalized alcohol followed by intramolecular cyclization. |

| Indoles | Conversion to an aniline (B41778) derivative followed by cyclization with a suitable partner. |

| Quinoxalines | Derivatization to a 1,2-diaminobenzene analog followed by condensation with a 1,2-dicarbonyl compound. |

Utility in the Synthesis of Fluorinated Aromatic Scaffolds for Chemical Research

The presence of a fluorine atom on the aromatic ring of this compound makes it a valuable precursor for the synthesis of more complex fluorinated aromatic scaffolds. Fluorine-containing molecules are of great interest in materials science and agrochemicals due to their unique properties.

The chloro and ester functionalities can be manipulated to introduce a variety of other groups onto the fluorinated ring, creating a library of diverse fluorinated building blocks. For instance, conversion of the ester to a boronic acid or ester via a borylation reaction would yield a versatile intermediate for Suzuki cross-coupling reactions. This would allow for the facile introduction of the 2-carboxy-4-fluorophenyl moiety into a wide range of organic molecules.

The development of novel fluorinated compounds is an active area of research, and starting materials like this compound provide a reliable and efficient entry point into this chemical space. The ability to selectively functionalize the molecule at different positions allows for the systematic exploration of structure-activity relationships in various chemical and biological contexts.

Advanced Spectroscopic and Chromatographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of Tert-butyl 2-chloro-5-fluorobenzoate. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment of hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F) atoms within the molecule.

¹H NMR: The proton NMR spectrum is used to identify the number and types of hydrogen atoms. For this compound, two main signals are expected:

A singlet in the upfield region corresponding to the nine equivalent protons of the tert-butyl group.

A complex multiplet pattern in the downfield aromatic region for the three protons on the benzene (B151609) ring. The coupling between these protons and with the fluorine atom creates a distinct splitting pattern that helps confirm their relative positions.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. docbrown.info Key expected signals include those for the methyl and quaternary carbons of the tert-butyl group, the ester carbonyl carbon, and the six distinct carbons of the aromatic ring. organicchemistrydata.orgchemicalbook.com The chemical shifts are influenced by the attached atoms (Cl, F, O), providing further structural confirmation.

¹⁹F NMR: Fluorine-19 NMR is highly specific and sensitive for fluorine-containing compounds. It provides a single signal for the fluorine atom on the benzene ring. The chemical shift and coupling constants to adjacent protons (³JH-F) are characteristic and confirm the fluorine's position on the aromatic ring.

Table 1: Predicted NMR Chemical Shifts (δ) for this compound (Note: Data is predicted based on typical chemical shift values for similar structural motifs. Actual experimental values may vary.)

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~1.6 | Singlet (s) | -C(CH ₃)₃ |

| ¹H | ~7.2 - 7.8 | Multiplet (m) | Aromatic protons |

| ¹³C | ~28 | Quartet (q) | -C(C H₃)₃ |

| ¹³C | ~82 | Singlet (s) | -C (CH₃)₃ |

| ¹³C | ~115 - 135 | Doublet/Singlet (d/s) | Aromatic carbons |

| ¹³C | ~158 (d, ¹JC-F) | Doublet (d) | C -F |

| ¹³C | ~164 | Singlet (s) | C =O (Ester) |

| ¹⁹F | ~ -110 to -120 | Multiplet (m) | Ar-F |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features. docbrown.info

Key expected vibrational frequencies include:

C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group.

C-O Stretch: An absorption associated with the ester C-O linkage.

Aromatic C-H Stretch: Signals appearing above 3000 cm⁻¹.

Aliphatic C-H Stretch: Signals from the tert-butyl group appearing just below 3000 cm⁻¹.

C-F and C-Cl Stretches: Absorptions in the fingerprint region (below 1500 cm⁻¹) corresponding to the carbon-fluorine and carbon-chlorine bonds. docbrown.infospectrabase.com

Table 2: Expected Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~2980 | Medium-Strong | C-H Stretch | tert-Butyl |

| ~1735 | Strong | C=O Stretch | Ester |

| ~1600, ~1480 | Medium-Weak | C=C Stretch | Aromatic Ring |

| ~1250 | Strong | C-O Stretch | Ester |

| ~1150 | Strong | C-F Stretch | Aryl-Fluoride |

| ~750 | Medium-Strong | C-Cl Stretch | Aryl-Chloride |

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. It is crucial for confirming the molecular weight and elemental composition. The molecular formula of this compound is C₁₁H₁₂ClFO₂. uni.lu

High-resolution mass spectrometry (HRMS) can determine the molecular mass with high precision, allowing for the unambiguous confirmation of the molecular formula. The predicted monoisotopic mass is 230.05098 Da. uni.lu

Under electron ionization (EI), the molecule will fragment in a predictable manner. A primary fragmentation pathway is the loss of the stable tert-butyl cation, leading to a prominent fragment ion.

Table 3: Predicted Mass Spectrometry Data for this compound uni.lu

| Ion/Fragment | Formula | Predicted m/z | Notes |

| [M+H]⁺ | [C₁₁H₁₃ClFO₂]⁺ | 231.05826 | Protonated molecule |

| [M+Na]⁺ | [C₁₁H₁₂ClFO₂Na]⁺ | 253.04020 | Sodium adduct |

| [M]⁺ | [C₁₁H₁₂ClFO₂]⁺ | 230.05043 | Molecular ion |

| [M - C₄H₉]⁺ | [C₇H₃ClFO₂]⁺ | 172.98564 | Loss of tert-butyl group |

| [C₄H₉]⁺ | [C₄H₉]⁺ | 57.07040 | tert-Butyl cation |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of non-volatile organic compounds and for quantitative analysis. nih.gov A reverse-phase HPLC (RP-HPLC) method is typically suitable for a compound like this compound. ekb.eg This technique separates the target compound from impurities based on their differential partitioning between a non-polar stationary phase and a polar mobile phase. By comparing the peak area of the main compound to the total area of all peaks, the purity can be accurately calculated.

Table 4: Typical HPLC Parameters for Purity Analysis

| Parameter | Specification | Purpose |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | Stationary phase for separation |

| Mobile Phase | Gradient of Acetonitrile (B52724) and Water | Eluent to carry sample through the column |

| Flow Rate | 1.0 mL/min | Controls retention time and resolution |

| Detector | UV-Vis at a specific wavelength (e.g., 254 nm) | To detect and quantify aromatic compounds |

| Column Temp. | 25 °C | Ensures reproducible retention times |

| Injection Vol. | 10 µL | Volume of sample introduced for analysis |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. lcms.cz It is particularly useful for identifying and quantifying volatile and semi-volatile impurities that may be present in the sample of this compound. These could include residual solvents or low-boiling point by-products from the synthesis. The sample is vaporized and separated in a capillary column before being analyzed by the mass spectrometer, which provides definitive identification of the eluted peaks.

Table 5: Representative GC-MS Parameters for Impurity Profiling

| Parameter | Specification | Purpose |

| GC Column | DB-5 or similar (e.g., 30 m x 0.25 mm) | Non-polar column for separating volatile compounds |

| Carrier Gas | Helium | Inert gas to move the sample through the column |

| Inlet Temp. | 250 °C | Ensures complete vaporization of the sample |

| Oven Program | Temperature gradient (e.g., 50 °C to 300 °C) | Separates compounds based on boiling points |

| MS Ionization | Electron Ionization (EI) at 70 eV | Standard ionization method for creating fragments |

| Mass Range | 40-500 m/z | Detection range to cover expected impurities |

Future Research Directions and Emerging Trends

Development of Novel and More Efficient Synthetic Routes

The industrial viability and laboratory utility of tert-butyl 2-chloro-5-fluorobenzoate are intrinsically linked to the efficiency of its synthesis. While traditional methods such as the esterification of 2-chloro-5-fluorobenzoic acid are reliable, future research is geared towards developing more sustainable and atom-economical routes.

Current research in the broader field of substituted benzoate (B1203000) synthesis points towards several promising directions. One area of focus is the use of novel catalytic systems that can operate under milder conditions, reducing energy consumption and minimizing by-product formation. For instance, the development of deep eutectic solvents (DESs) based on p-toluenesulfonic acid has shown promise for synthesizing esters like methyl benzoate with high yields (up to 93.46%) and excellent catalyst recyclability. rsc.org Another approach involves the one-pot, solvent-free oxidation of corresponding alcohols over highly efficient bimetallic catalysts, such as AuAg/TiO2 or AuPd/CeO2, to directly produce benzoates. rsc.orgchemicalbook.com Such methods offer significant environmental benefits by eliminating the need for volatile organic solvents. rsc.org

Future synthetic strategies for this compound could adapt these innovations. Research could explore enzyme-catalyzed esterification for a highly selective and green synthesis pathway. Furthermore, cycloaromatization reactions, such as the reaction between α-pyrones and alkynes, present a less conventional but potentially powerful method for constructing the substituted benzene (B151609) ring system from different starting materials. researchgate.net

Table 1: Comparison of Potential Synthetic Strategies for Benzoate Esters

| Synthetic Method | Typical Conditions | Key Advantages | Potential for this compound |

|---|---|---|---|

| Conventional Esterification | Acid catalyst (e.g., H₂SO₄), heat | Well-established, reliable | Standard route from 2-chloro-5-fluorobenzoic acid |

| Deep Eutectic Solvent (DES) Catalysis | PTSA-based DES, moderate heat | High yield, catalyst recyclability, green solvent. rsc.org | Adaptable for a greener, more efficient process |

| Solvent-Free Catalytic Oxidation | Bimetallic catalyst (e.g., AuPd/CeO₂), O₂, heat | Environmentally benign, high atom economy. chemicalbook.com | Could be developed from a corresponding substituted benzyl (B1604629) alcohol |

| Enzymatic Synthesis | Lipase catalyst, mild temperature | High selectivity, environmentally friendly | A highly specific and sustainable future option |

Exploration of Photocatalytic and Electrocatalytic Transformations

Green chemistry principles are increasingly influencing synthetic design, with photocatalysis and electrocatalysis emerging as powerful tools for sustainable chemical transformations. The structure of this compound, specifically its aryl chloride bond, makes it an excellent candidate for these modern synthetic methods.

Visible-light photoredox catalysis provides an efficient and environmentally friendly way to generate highly reactive aryl radicals from aryl halides under mild conditions. nih.govresearchgate.netdoaj.org This process typically involves a photocatalyst (either a metal complex or an organic dye) that, upon light absorption, initiates an electron transfer to the aryl halide. nih.govacs.org The resulting radical anion rapidly fragments, cleaving the carbon-chlorine bond to produce an aryl radical. acs.org This intermediate can then be used in a variety of subsequent bond-forming reactions, allowing for late-stage functionalization. nih.gov For this compound, this opens up possibilities for C-C, C-N, and C-S bond formations at the 2-position without harsh reagents.

Electrocatalysis offers another sustainable alternative to conventional chemical reactions. youtube.com Research on the electrocatalytic hydrogenation of benzoic acid derivatives on bimetallic catalysts like PtRu has demonstrated high conversion and selectivity under mild, aqueous conditions without the need for external H₂ gas. rsc.org This suggests that the aromatic ring or the ester group of this compound could be selectively reduced using electrocatalytic methods. Electrocatalysis can provide a clean, electron-driven method for transformations that would otherwise require high pressures or reactive chemical reductants. youtube.commpg.de

Table 2: Potential Green Catalytic Transformations

| Methodology | Target Functionality | Potential Outcome | Key Advantage |

|---|---|---|---|

| Visible-Light Photocatalysis | C-Cl bond | Generation of a 2-aryl radical for cross-coupling reactions (e.g., arylation, borylation). acs.org | Mild conditions, avoids toxic reagents, high functional group tolerance. arizona.edu |

| Electrocatalytic Reduction | Aromatic Ring | Hydrogenation to form a substituted cyclohexanecarboxylate (B1212342) derivative. rsc.org | Avoids high-pressure H₂, uses electrons as a clean reagent. rsc.org |

| Electrocatalytic Reduction | Ester Carbonyl | Reduction to the corresponding benzyl alcohol. | High selectivity under controlled potential. |

Expansion of Synthetic Utility in Undiscovered Chemical Space

While this compound is a useful building block, its full synthetic potential remains largely untapped. Future research will likely focus on using its distinct functional groups—the aryl chloride, the fluorine atom, and the tert-butyl ester—to access novel and complex molecular architectures.

The presence of two different halogen atoms (Cl and F) at ortho and meta positions to the ester group allows for selective and sequential cross-coupling reactions. The C-Cl bond is generally more reactive than the C-F bond in typical palladium-catalyzed cross-coupling reactions, enabling regioselective functionalization. This hierarchical reactivity can be exploited to first perform a reaction at the chloride position (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig amination) and then, under more forcing conditions or with specialized catalysts, functionalize the fluoride (B91410) position.

The tert-butyl ester group serves as a robust protecting group for the carboxylic acid, stable to many reaction conditions but readily removable with acid. Alternatively, it can be directly converted into other functional groups. For example, reaction with amines can form amides, and reduction can yield the corresponding alcohol. This versatility makes the compound a valuable precursor for creating libraries of substituted fluorinated aromatic compounds, which are highly sought after in medicinal chemistry and materials science due to the unique properties imparted by the fluorine atom. ossila.com

Integration with Automation and High-Throughput Synthesis Platforms

The future of chemical synthesis lies in the integration of automation and high-throughput experimentation to accelerate the discovery and optimization of new reactions and molecules. wikipedia.orgnih.gov this compound is an ideal candidate for incorporation into such workflows.

Automated synthesis platforms, including flow chemistry reactors and robotic liquid handlers, can dramatically increase the efficiency of chemical research. helgroup.comyoutube.com By automating the synthesis and subsequent derivatization of this compound, researchers can rapidly screen a wide array of catalysts, reagents, and reaction conditions to find optimal protocols. helgroup.com For example, a library of derivatives could be synthesized in parallel by reacting the parent compound with a diverse set of coupling partners in a 96-well plate format. rsc.org This approach not only saves time and resources but also generates large datasets that can be used to build predictive models for reaction outcomes. nih.gov

The benefits of automation include enhanced reproducibility, improved safety by minimizing manual handling of chemicals, and the ability to perform complex multi-step syntheses in a streamlined, end-to-end process. wikipedia.orgnih.gov As automated synthesis technology becomes more accessible, its application to the chemistry of building blocks like this compound will undoubtedly lead to faster innovation. sigmaaldrich.comfrontiersin.org

Table 3: Advantages of Automation in Synthesizing and Utilizing this compound

| Advantage | Description | Specific Application |

|---|---|---|

| Increased Throughput | Perform many reactions simultaneously or sequentially with minimal human intervention. wikipedia.org | Rapidly screen a matrix of catalysts and ligands for cross-coupling reactions. |

| Enhanced Reproducibility | Precise, computer-controlled addition of reagents and control of reaction parameters (temperature, time). helgroup.com | Ensure consistent yields and purity when generating derivatives for biological screening. |

| Data-Rich Experimentation | Automated data logging and analysis from integrated analytical tools. helgroup.com | Generate large datasets to understand structure-activity relationships or build machine learning models for reaction optimization. |

| Improved Safety | Reduces operator exposure to potentially hazardous chemicals and reaction conditions. wikipedia.org | Handle reagents and perform reactions in a closed, automated system. |

Advanced Spectroscopic Studies for In-depth Mechanistic Understanding

A deep understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. The application of advanced spectroscopic techniques to study reactions involving this compound will be a key trend in future research.

Techniques that allow for real-time monitoring of reactions are particularly valuable. In situ and operando spectroscopy, where analytical measurements are taken under actual reaction conditions, provide a window into how a reaction unfolds over time. numberanalytics.comrsc.org For example, coupling a stopped-flow apparatus with an FT-IR spectrometer can track the consumption of reactants and the formation of products and intermediates on very fast timescales. perkinelmer.com This would be invaluable for studying the kinetics of the photocatalytic generation of aryl radicals from this compound.

Other advanced techniques can provide detailed structural information. Two-dimensional NMR spectroscopy can help elucidate the exact structure of complex products, while techniques like Electron Paramagnetic Resonance (EPR) spectroscopy could be used to directly observe and characterize radical intermediates. numberanalytics.com By combining kinetic data from real-time spectroscopy with detailed structural analysis, a complete mechanistic picture can be assembled, enabling chemists to rationally design better and more efficient synthetic methods. fiveable.me

Table 4: Application of Spectroscopic Techniques for Mechanistic Studies

| Technique | Information Provided | Relevance to this compound |

|---|---|---|

| In situ FT-IR/Raman Spectroscopy | Real-time concentration changes of reactants, products, and key intermediates; reaction kinetics. numberanalytics.comperkinelmer.com | Monitoring the progress of cross-coupling or photocatalytic reactions. |

| Nuclear Magnetic Resonance (NMR) | Detailed structural elucidation of starting materials and products; can be used for kinetic analysis. nih.gov | Confirming the structure of new derivatives and identifying by-products. |

| Mass Spectrometry (MS) | Identification of intermediates and products by mass-to-charge ratio. rsc.org | Detecting transient species in complex reaction mixtures. |

| Electron Paramagnetic Resonance (EPR) | Detection and characterization of paramagnetic species (e.g., radicals). numberanalytics.com | Studying radical intermediates generated during photocatalytic C-Cl bond cleavage. |

Q & A

Q. What are the key considerations for optimizing the synthesis of tert-butyl 2-chloro-5-fluorobenzoate?

- Methodological Answer : Synthesis optimization requires balancing reaction variables such as temperature, solvent polarity, and catalyst selection. For example, chlorination/fluorination steps often benefit from anhydrous conditions to avoid hydrolysis of reactive intermediates like benzoyl chlorides (e.g., 2-chloro-5-fluorobenzoyl chloride, a precursor) . Catalysts such as Lewis acids (e.g., AlCl₃) may enhance electrophilic substitution efficiency. Reaction progress should be monitored via TLC or GC-MS to identify optimal quenching points. Post-synthesis, purification via column chromatography (using hexane/ethyl acetate gradients) ensures high yields of the ester product .

Q. How can researchers purify this compound to >95% purity?

- Methodological Answer : Recrystallization in non-polar solvents (e.g., hexane) or fractional distillation under reduced pressure are common methods. For trace impurities, preparative HPLC with a C18 column and acetonitrile/water mobile phase can resolve structurally similar byproducts. Characterization via ¹H/¹³C NMR and FT-IR confirms purity: key signals include the tert-butyl group (δ ~1.4 ppm in ¹H NMR) and ester carbonyl (C=O stretch ~1720 cm⁻¹ in IR) .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹⁹F NMR distinguishes fluorine environments (e.g., δ -110 to -120 ppm for aromatic F).

- Mass Spectrometry (HRMS) : Confirms molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of tert-butyl group).

- X-ray Crystallography : Resolves steric effects of the tert-butyl group on the benzoate ring’s planarity, if single crystals are obtainable .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported biological activity data for halogenated benzoates?

- Methodological Answer : Contradictions often arise from differences in assay conditions (e.g., cell lines, solvent carriers). To address this:

- Perform dose-response studies across multiple models (e.g., cancer vs. normal cells).

- Use molecular docking to compare binding affinities of this compound with analogs (e.g., tert-butyl 2-chloro-5-(trifluoromethyl)phenylcarbamate, which shows antitumor activity via receptor modulation) .

- Validate mechanistic hypotheses with knockout cell lines or competitive inhibition assays .

Q. What strategies can elucidate the role of the tert-butyl group in modulating reactivity or bioactivity?

- Methodological Answer :

- Comparative Studies : Synthesize analogs with smaller substituents (e.g., methyl, ethyl) and compare their hydrolysis kinetics (via UV-Vis monitoring of ester cleavage) or receptor-binding profiles.

- Computational Modeling : Density Functional Theory (DFT) calculations can quantify steric and electronic effects of the tert-butyl group on the benzoate’s electrophilicity .

- Structure-Activity Relationship (SAR) Tables :

| Compound | Substituent | Biological Activity |

|---|---|---|

| This compound | Cl, F, tert-butyl | Under investigation |

| Ethyl 2-chloro-6-fluoro-3-methoxybenzoate | Cl, F, ethyl, OMe | Lower metabolic stability |

| tert-butyl 2-chloro-5-(trifluoromethyl)phenylcarbamate | Cl, CF₃, tert-butyl | Antitumor activity (IC₅₀ = 8 µM) |

Q. How can researchers design experiments to study degradation pathways of this compound in environmental or biological systems?

- Methodological Answer :

- Environmental Studies : Use LC-MS/MS to track degradation products in simulated sunlight/water systems. Compare hydrolysis rates at varying pH levels.

- Metabolic Studies : Incubate the compound with liver microsomes (e.g., human CYP450 enzymes) and identify metabolites via high-resolution mass spectrometry.

- Isotopic Labeling : Introduce ¹³C labels to the tert-butyl group to trace its fate during degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.